molecular formula C8H12FIO2 B2453750 Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate CAS No. 2378501-51-8

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate

Cat. No. B2453750
CAS RN: 2378501-51-8
M. Wt: 286.085
InChI Key: IJLFFEXZCASNTJ-FKQCQYRASA-N
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Description

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate, also known as EFIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFIC is a cyclobutane derivative that contains both a fluorine and iodine atom, making it a unique and valuable tool in various research fields. In

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate and related compounds have been explored extensively in the field of medicinal chemistry. For instance, studies have focused on synthesizing analogous compounds for potential applications in tumor imaging and treatment. One example includes the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which has shown promise in imaging brain tumors using positron emission tomography (PET) (Martarello et al., 2002). Additionally, compounds such as [18F]-1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have been developed for similar purposes (Shoup & Goodman, 1999).

Synthetic Utility in Organic Chemistry

This compound serves as an important intermediate or building block in organic synthesis. It has been used in the preparation of diverse fluoro-ketoalkenes, demonstrating its utility as a synthon for selectively fluorinated systems (Hutchinson et al., 1998). Moreover, its derivatives have been used in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a versatile and attractive building block for further chemical transformations (Li et al., 2020).

Role in Chemical Reaction Mechanisms

The compound and its analogs have been studied in the context of understanding complex chemical reaction mechanisms. For example, the carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes has been a subject of study, shedding light on the role of halogens in chemical reactions (Du et al., 1998).

properties

IUPAC Name

ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLFFEXZCASNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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